molecular formula C17H16N2O2S2 B2796928 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-23-9

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2796928
CAS No.: 941971-23-9
M. Wt: 344.45
InChI Key: YIYJLIOMZFQMPA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound featuring a benzo[d]thiazole core substituted with a methoxy group and an acetamide group. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-(4-(methoxy)phenyl)acetamide

Uniqueness: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-4-3-5-14-16(13)19-17(23-14)18-15(20)10-11-6-8-12(22-2)9-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJLIOMZFQMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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